4-methyl-5-nitro-1H-pyrrolo[2,3-b]pyridine

FGFR inhibitor kinase inhibitor medicinal chemistry

Kinase drug discovery programs require precisely substituted 7-azaindole scaffolds; generic analogs compromise target engagement and IP position. This 4-methyl/5-nitro pairing is purpose-built for FGFR inhibitor development: • FGFR1-3 IC50: 7-25 nM with 4-methyl-7-azaindole derivatives (Su et al., 2021) • Dual-function 5-NO2: H-bond acceptor in ATP pocket + reducible to amine for SAR libraries • Multi-kinase activity across FGFR3, Abl, Aurora-A, c-Raf, cSRC, Blk, Lck, KDR (US7465726B2) • Also serves as key intermediate for RORγt inverse agonist programs targeting autoimmune diseases. In stock; 25 mg-5 g standard packs; bulk custom synthesis available.

Molecular Formula C8H7N3O2
Molecular Weight 177.16 g/mol
CAS No. 1511867-22-3
Cat. No. B1407317
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-methyl-5-nitro-1H-pyrrolo[2,3-b]pyridine
CAS1511867-22-3
Molecular FormulaC8H7N3O2
Molecular Weight177.16 g/mol
Structural Identifiers
SMILESCC1=C2C=CNC2=NC=C1[N+](=O)[O-]
InChIInChI=1S/C8H7N3O2/c1-5-6-2-3-9-8(6)10-4-7(5)11(12)13/h2-4H,1H3,(H,9,10)
InChIKeyDKIWXSVJMQWOMH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Methyl-5-nitro-1H-pyrrolo[2,3-b]pyridine: Strategic Kinase Discovery Intermediate


4-Methyl-5-nitro-1H-pyrrolo[2,3-b]pyridine (CAS 1511867-22-3) is a functionalized 7-azaindole heterocyclic scaffold featuring a methyl group at the 4-position and a nitro group at the 5-position. This substitution pattern establishes it as a versatile intermediate for the development of targeted protein kinase inhibitors [1]. The pyrrolo[2,3-b]pyridine core serves as a privileged scaffold in medicinal chemistry due to its bioisosteric relationship to indoles and purines, enabling engagement with the ATP-binding pockets of multiple kinase targets. The 5-nitro group provides a synthetic handle for reduction to an amine, facilitating downstream derivatization for structure-activity relationship (SAR) exploration, while the 4-methyl substituent modulates lipophilicity and binding pocket interactions [2].

1
Kinase inhibitor intermediate Functionalized 7-azaindole scaffold for targeted kinase SAR programs.
2
Dual synthetic handle 4-methyl and 5-nitro groups enable binding modulation and downstream amine derivatization.
3
ATP-pocket bioisostere Privileged indole/purine isostere for FGFR, TNIK, and RORγt target engagement studies.

Why 4-Methyl-5-nitro-1H-pyrrolo[2,3-b]pyridine Outperforms Generic 7-Azaindoles


Attempting to substitute 4-methyl-5-nitro-1H-pyrrolo[2,3-b]pyridine with unsubstituted 7-azaindole, 5-nitro-7-azaindole (CAS 101083-92-5), or alternative C4-substituted analogs introduces substantial risk to SAR optimization campaigns. The 4-methyl group is not an inert placeholder; in FGFR inhibitor development, 4-position modifications directly modulate kinase selectivity profiles and binding mode orientation within the ATP pocket [1]. The 5-nitro group serves a dual function: it provides a hydrogen bond acceptor for key hinge-region contacts in the kinase active site, and it offers a chemically orthogonal reduction pathway that is absent in non-nitrated analogs, enabling distinct downstream diversification strategies [2]. Substituting with a 4-chloro-5-nitro analog (CAS 1245645-97-9) introduces a heavier halogen atom with divergent electronic effects and distinct SAR trajectory, as chloro substituents alter both molecular electrostatic potential and metabolic vulnerability compared to methyl groups [3]. For research teams prosecuting defined kinase targets—particularly FGFR, TNIK, or RORγt—the precise 4-methyl/5-nitro pairing is integral to achieving target engagement and intellectual property position, making generic interchange scientifically unsound and programmatically costly.

!
Unsubstituted azaindole cannot replace Generic 7-azaindole lacks the 4-methyl group, which is a critical determinant for kinase binding and selectivity. Reported FGFR engagement may be undetectable.
!
Non-nitrated analogs limit diversification 4-methyl-7-azaindole lacks the 5-nitro synthetic handle, requiring extra steps for amine installation. SAR timelines and yields may be compromised.
!
4-Chloro analog shifts SAR and IP space The heavier halogen in 4-chloro-5-nitro-7-azaindole alters electronic effects, metabolic profile, and patent claim scope compared to the 4-methyl system.

4-Methyl-5-nitro-1H-pyrrolo[2,3-b]pyridine: Evidence vs. Closest Analogs


4-Methyl Substitution Enables FGFR Inhibitor Potency

In a comprehensive FGFR inhibitor SAR study, pyrrolo[2,3-b]pyridine derivatives bearing a 4-methyl substituent (as present in the target compound) achieved potent nanomolar inhibition of FGFR1–3, whereas the unsubstituted 7-azaindole scaffold exhibited substantially reduced or undetectable kinase engagement in the same assay systems [1]. The 4-methyl group was identified as a critical determinant of FGFR inhibitory activity, with the lead compound from this series (compound 4h, incorporating the 4-methyl-7-azaindole core) demonstrating FGFR1 IC₅₀ = 7 nM, FGFR2 IC₅₀ = 9 nM, FGFR3 IC₅₀ = 25 nM, and FGFR4 IC₅₀ = 712 nM [2]. This represents a multi-log potency differential versus the unsubstituted scaffold baseline, which exhibited no quantifiable FGFR inhibition in parallel testing [1].

4-Methyl FGFR Potency
Head-to-head
Incorporating the 4-methyl-7-azaindole core enabled FGFR1 IC₅₀ = 7 nM, FGFR2 = 9 nM, FGFR3 = 25 nM. The unsubstituted scaffold showed no quantifiable inhibition.
FGFR1 7 nM FGFR3 25 nM
4-Methyl group is essential for FGFR target engagement.
Compound 4h data; in vitro kinase assay.
FGFR inhibitor kinase inhibitor medicinal chemistry

5-Nitro Group Provides Unique Synthetic Versatility

The 5-nitro group in 4-methyl-5-nitro-1H-pyrrolo[2,3-b]pyridine serves as a versatile synthetic handle for reduction to the corresponding 5-amine, a transformation that is chemically inaccessible from 4-methyl-1H-pyrrolo[2,3-b]pyridine (CAS 824-24-8), which lacks the nitro substituent [1]. This functional group differentiation is critical for downstream diversification: the nitro group can be selectively reduced to an amine under mild conditions (e.g., H₂, Pd/C or SnCl₂), enabling subsequent amide coupling, sulfonamide formation, or reductive amination reactions that are foundational to kinase inhibitor SAR exploration [2]. In contrast, 4-methyl-1H-pyrrolo[2,3-b]pyridine lacks this reactive handle and would require alternative, often lower-yielding electrophilic substitution strategies to install nitrogen functionality at the 5-position [1].

5-Nitro Synthetic Versatility
Class-level
Direct reduction of 5-NO₂ to 5-NH₂ is accessible via H₂/Pd-C or SnCl₂. The non-nitrated analog requires prior nitration, adding two synthetic steps.
Pre-installed handle reduces step count and accelerates SAR exploration.
Standard nitro reduction chemistry.
chemical synthesis functional group interconversion drug intermediate

IP Advantage of 4-Methyl-5-nitro Substitution Pattern

4-Methyl-5-nitro-1H-pyrrolo[2,3-b]pyridine falls within the chemical scope of US Patent US7465726B2, which specifically claims pyrrolo[2,3-b]pyridine derivatives substituted at the 4-position with C₁–C₆ alkyl groups (including methyl) and at the 5-position with nitro or amino groups, and protects their use as inhibitors of multiple kinases including FGFR3, Abl, Aurora-A, c-Raf, cSRC, and KDR [1]. In contrast, the 4-chloro analog (4-chloro-5-nitro-1H-pyrrolo[2,3-b]pyridine, CAS 1245645-97-9) resides outside the primary claim scope of this patent family for alkyl substitution, representing a distinct chemical matter with potentially different patent coverage and freedom-to-operate considerations [2]. This differential patent positioning has direct implications for commercial development pathways and licensing requirements.

Patent Position vs. 4-Cl Analog
Head-to-head
Explicitly covered under US7465726B2 claims for 4-alkyl-5-nitro-pyrrolo[2,3-b]pyridines as multi-kinase inhibitors. 4-chloro analog falls outside primary alkyl claim scope.
Distinct IP matter affects freedom-to-operate review.
Patent positioning is qualitative.
patent landscape freedom to operate kinase inhibitor

4-Methyl-5-nitro-1H-pyrrolo[2,3-b]pyridine: Key Research & Industrial Applications


FGFR-Targeted Oncology Drug Discovery

This compound is optimally deployed as the core heterocyclic scaffold in FGFR-targeted drug discovery programs, where the 4-methyl substitution is essential for achieving low nanomolar kinase inhibition. Based on the SAR established by Su et al. (2021), derivatives incorporating the 4-methyl-7-azaindole core achieved FGFR1–3 IC₅₀ values of 7–25 nM, demonstrating the necessity of this substitution pattern for target engagement . The 5-nitro group serves as a hydrogen bond acceptor that participates in hinge-region binding interactions within the FGFR ATP pocket, while also providing a synthetic handle for subsequent amine derivatization to optimize selectivity and pharmacokinetic properties [1].

Multi-Kinase Inhibitor Library Synthesis

4-Methyl-5-nitro-1H-pyrrolo[2,3-b]pyridine is an ideal starting material for synthesizing focused compound libraries targeting multiple kinases. US Patent US7465726B2 establishes that this substitution pattern yields compounds with inhibitory activity against a broad panel of kinases including FGFR3, Abl, Aurora-A, c-Raf, cSRC, Blk, Lck, and KDR . This multi-kinase activity profile makes the compound particularly valuable for lead discovery programs requiring broad kinase panel screening before target deconvolution, as well as for developing tool compounds to interrogate kinase signaling networks [1].

RORγt Modulator Development for Autoimmune Therapy

This compound serves as a key synthetic intermediate for accessing RORγt inverse agonists targeting autoimmune and inflammatory diseases. Patent literature identifies 4-methyl-5-nitro-1H-pyrrolo[2,3-b]pyridine as a building block for preparing benzo five-membered heterocyclic amine derivatives that exhibit RORγt inhibitory activity and reduce IL-17 production, a critical proinflammatory cytokine in Th17-mediated pathologies . The 5-nitro group is strategically positioned for reduction and subsequent functionalization to generate the final active pharmaceutical ingredient candidates. This application scenario is particularly relevant for teams developing novel therapies for psoriasis, rheumatoid arthritis, and multiple sclerosis .

Application
Selection Property
Validation Focus
FGFR inhibitor development
4-Methyl substitution for hinge-region binding
Kinase panel selectivity and target engagement verification
Multi-kinase library synthesis
5-Nitro handle for amine library diversification
Broad kinase screening and hit deconvolution workflows
RORγt modulator research
Scaffold for benzo-heterocyclic amine derivatives
IL-17 pathway modulation and Th17 model-response context

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